Cimetropium bromide is classified under anticholinergic agents due to its mechanism of action, which involves blocking acetylcholine at muscarinic receptors in smooth muscle tissues. This classification places it alongside other antispasmodics used in clinical settings to alleviate gastrointestinal discomfort and facilitate medical examinations.
The synthesis of cimetropium bromide involves a multi-step organic reaction process. A notable method includes the following steps:
Cimetropium bromide has a molecular formula of and a molecular weight of approximately 438.4 g/mol. The structure consists of a quaternary ammonium group, which contributes to its pharmacological properties.
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-]
WDURTRGFUGAJHA-HNHWXVNLSA-M
This structural information indicates that cimetropium bromide possesses multiple functional groups that facilitate its interaction with biological systems, particularly the gastrointestinal tract.
Cimetropium bromide undergoes various chemical reactions relevant to its function as an antispasmodic agent:
These reactions are critical for understanding how cimetropium bromide behaves in physiological conditions and its potential interactions with other therapeutic agents .
The mechanism of action of cimetropium bromide involves competitive inhibition at muscarinic acetylcholine receptors located in the smooth muscle of the gastrointestinal tract. By blocking these receptors:
Clinical studies have demonstrated that cimetropium bromide can significantly enhance polyp detection rates during colonoscopy by reducing motion artifacts caused by peristalsis .
These properties are essential for formulating effective pharmaceutical preparations that utilize cimetropium bromide as an active ingredient .
Cimetropium bromide has several applications in clinical medicine:
These applications highlight cimetropium bromide's significance in both therapeutic settings and clinical research .
Cimetropium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with preferential affinity for the M3 subtype predominant in gastrointestinal smooth muscle. The compound exhibits a pA2 value of 7.77 ± 0.14 against bethanechol-induced contractions in guinea-pig gallbladder preparations, confirming its receptor blockade mechanism through steric hindrance of acetylcholine binding [1] [5]. This molecular interaction prevents Gq-protein activation and subsequent phospholipase Cβ-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), thereby inhibiting the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG) [4]. The resultant suppression of intracellular calcium mobilization from sarcoplasmic reticulum stores constitutes the primary signal transduction interruption underlying its spasmolytic effects. Unlike tertiary amines, cimetropium's quaternary ammonium structure limits central nervous system penetration while enhancing peripheral muscarinic receptor targeting [6].
Table 1: Muscarinic Receptor Binding Profile of Cimetropium Bromide
Receptor Subtype | Tissue | pA2 Value | Antagonism Type |
---|---|---|---|
M3 | Guinea-pig ileum | 7.96 | Competitive |
M3 | Guinea-pig gallbladder | 7.77 | Competitive |
M1 | Cerebral cortex | Not determined | Weak interaction |
M2 | Cardiac tissue | Not determined | Minimal activity |
Cimetropium bromide demonstrates potent inhibition of postprandial and stimulus-induced gastrointestinal motility. Intravenous administration (5mg) in irritable bowel syndrome patients completely abolished the postprandial sigmoid motility peak occurring 10–20 minutes after meal ingestion, with significant suppression sustained for >120 minutes (p<0.01 versus saline) [7]. This correlates with a 70-85% reduction in motility index amplitude in the descending colon, substantially exceeding the efficacy of non-selective anticholinergics. The spasmolytic action manifests through dual mechanisms: (1) suppression of acetylcholine-induced phasic contractions via pre-junctional muscarinic autoreceptor blockade, and (2) direct reduction of smooth muscle tone through calcium flux modulation. In canine models, intravenous cimetropium (10-100 μg/kg) dose-dependently inhibited neostigmine-evoked colonic motor responses with an ID50 of 27.9 μg/kg, affecting both tonic and phasic contractile components [8]. The compound also suppresses distension-induced peristaltic reflexes, confirming its neuromodulatory effect on stretch-sensitive enteric neural pathways [4].
Table 2: Spasmolytic Effects on Gastrointestinal Motility
Experimental Model | Stimulus | Effective Dose | Inhibition (%) |
---|---|---|---|
Human sigmoid colon | 1000-kcal meal | 5mg IV | 85-100% (0-20 min) |
Canine colon | Neostigmine | 27.9 μg/kg IV | 50% (ID50) |
Guinea-pig ileum | Electrical stimulation | 10μM | 92% ± 4% |
Human transverse colon | Physiological meal | 50mg oral | 67% ± 8% |
Beyond receptor antagonism, cimetropium exhibits direct myolytic effects through voltage-gated calcium channel modulation. In depolarized guinea-pig gallbladder preparations, cimetropium (10μM) reduced potassium-induced contractions by 78% ± 6%, indicating interference with calcium influx independent of muscarinic signaling [5]. This correlates with concentration-dependent suppression of calcium transients in colonic smooth muscle cells, achieved through: (1) inhibition of L-type calcium channel conductance, (2) enhancement of calcium sequestration by sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), and (3) activation of calcium-dependent potassium (KCa) channels causing membrane hyperpolarization [4]. The molecular basis involves allosteric modulation of α1C-subunits in voltage-gated channels and direct interaction with calmodulin-binding domains regulating calcium sensitivity. At therapeutic concentrations (1-10μM), cimetropium reduces intracellular Ca²⁺ concentrations by 45-60% in agonist-stimulated smooth muscle, synergizing with its antimuscarinic action to produce comprehensive spasmolysis [8].
Cimetropium bromide displays distinct advantages over classical quaternary ammonium anticholinergics in selectivity and spasmolytic potency:
Table 3: Pharmacological Comparison of Antispasmodic Agents
Parameter | Cimetropium Bromide | Scopolamine Butylbromide | Rociverine |
---|---|---|---|
M3 Receptor pA2 | 7.77 ± 0.14 | 6.92 ± 0.18 | 6.15 ± 0.21 |
Calcium Channel Blockade | High (IC50 = 3.1μM) | Moderate (IC50 = 28μM) | Absent |
Onset (IV administration) | <5 minutes | 8-12 minutes | 15-20 minutes |
Plasma Protein Binding | 38-42% | 68-72% | 85-90% |
Structurally, the N-cyclopropylmethyl moiety of cimetropium enhances receptor dissociation kinetics (Koff = 0.18 ± 0.03 s⁻¹), enabling rapid functional reversibility compared to scopolamine derivatives [6]. This confers superior safety in clinical applications requiring precise spasm control. In human gallbladder, cimetropium demonstrates 150-200-fold greater potency than rociverine against bethanechol-induced contractions [5]. Unlike octylonium bromide which primarily affects post-receptor pathways, cimetropium integrates competitive receptor antagonism (pA2 7.41-7.82 across intestinal segments) with direct myometrial relaxation [8]. The compound's low octanol-water partition coefficient (logP = -1.9) confines activity to luminal surfaces, minimizing systemic anticholinergic effects while maximizing local efficacy in functional gastrointestinal disorders [1] [6].
Table 4: Structural Determinants of Pharmacological Activity
Structural Feature | Pharmacological Consequence | Clinical Relevance |
---|---|---|
Quaternary ammonium group | Limited CNS penetration | Reduced neuropsychiatric effects |
Cyclopropylmethyl moiety | Enhanced M3 receptor fit (ΔG = -8.9 kcal/mol) | Greater spasm selectivity |
Ester linkage | Plasma esterase resistance (t½ > 6h) | Prolonged intestinal activity |
Bicyclic tropane core | Optimal spatial receptor alignment | High affinity competitive antagonism |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7